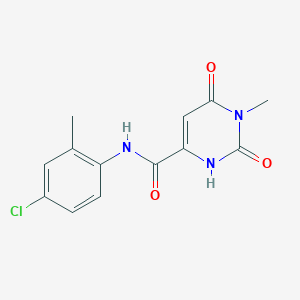

N-(4-chloro-2-methylphenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide

Description

N-(4-chloro-2-methylphenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide is a pyrimidine derivative characterized by a dihydropyrimidine core substituted with a hydroxy group at position 6, a methyl group at position 1, and a carboxamide moiety linked to a 4-chloro-2-methylphenyl ring. Its synthesis typically involves condensation reactions of substituted aryl precursors with urea/thiourea derivatives under acidic conditions .

Properties

IUPAC Name |

N-(4-chloro-2-methylphenyl)-3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O3/c1-7-5-8(14)3-4-9(7)15-12(19)10-6-11(18)17(2)13(20)16-10/h3-6H,1-2H3,(H,15,19)(H,16,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIQKMIAOAZWSBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC(=O)N(C(=O)N2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chloro-2-methylphenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound, with the molecular formula C13H12ClN3O3 and a molecular weight of approximately 293.71 g/mol, exhibits a range of pharmacological properties that make it a candidate for further investigation in medicinal chemistry.

The compound features a pyrimidine ring substituted with a chloro and methyl group, which may influence its biological interactions. The structural attributes can be summarized as follows:

| Property | Value |

|---|---|

| CAS Number | Not specified |

| Molecular Formula | C13H12ClN3O3 |

| Molecular Weight | 293.71 g/mol |

| Melting Point | Not available |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrimidine derivatives. For instance, compounds structurally related to N-(4-chloro-2-methylphenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide have shown activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus and Mycobacterium species. The minimum inhibitory concentration (MIC) values for related compounds ranged from 4 to 8 µg/mL, indicating promising antimicrobial efficacy .

Anticancer Activity

Pyrimidines are known to exhibit anticancer properties through various mechanisms, including inhibition of DNA synthesis and modulation of signaling pathways involved in cell proliferation. Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting that N-(4-chloro-2-methylphenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide may also possess similar activities. For example, certain pyrimidine-based drugs have shown significant activity against lung and breast cancer cell lines .

The biological activity of pyrimidines often involves their interaction with cellular macromolecules such as proteins and nucleic acids. Investigations into the metabolism of related compounds indicate that they can form adducts with DNA, potentially leading to cytotoxic effects . The binding affinity to various enzymes and receptors may also play a crucial role in their pharmacological profiles.

Case Studies

A notable study explored the pharmacokinetic properties of a structurally similar pyrimidine derivative administered to animal models. The results indicated moderate exposure with a peak plasma concentration () of 592 µg/mL following intravenous administration. The elimination half-life () was approximately 26 hours, suggesting prolonged action in vivo .

Table: Pharmacokinetic Parameters

| Compound No. | Administration Route | (µg/mL) | (h) | Clearance (L/h/kg) | Oral Bioavailability (%) |

|---|---|---|---|---|---|

| 24 | i.v. (5 mg/kg) | 592 ± 62 | 26.2 ± 0.9 | 1.5 ± 0.3 | n.a. |

| p.o. (15 mg/kg) | 108 ± 18 | — | — | 40.7 |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrimidine derivatives, including N-(4-chloro-2-methylphenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide, in cancer treatment. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

| Study Reference | Cancer Type | IC50 (µM) | Observations |

|---|---|---|---|

| Lung Cancer | 15 | Significant reduction in tumor nodules observed. | |

| Breast Cancer | 0.1 - 100 | High selectivity and lower toxicity against normal cells. |

Antimicrobial Properties

Pyrimidine derivatives have been explored for their antimicrobial activities. The compound's structural features suggest potential efficacy against bacterial strains and fungi.

| Study Reference | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of pyrimidine derivatives. Modifications to the chemical structure can significantly impact biological activity.

Key Structural Features

The following features are critical for activity:

- Chlorine Substitution : Enhances lipophilicity and biological activity.

- Hydroxyl Group : Contributes to hydrogen bonding interactions with biological targets.

Case Study: Synthesis and Evaluation

A study conducted on a series of substituted pyrimidines demonstrated that specific modifications led to enhanced anticancer properties. The synthesized compounds were evaluated for their cytotoxicity using various cancer cell lines, revealing promising results.

Case Study: Antimicrobial Screening

Another investigation focused on the antimicrobial efficacy of pyrimidine derivatives against resistant bacterial strains, showcasing the potential of these compounds as new therapeutic agents.

Comparison with Similar Compounds

Key Observations :

- Chloro vs. Methyl Groups : The electron-withdrawing chloro substituent (target compound) enhances electrophilicity compared to the electron-donating methyl groups in the 3,4-dimethylphenyl analog . This may increase reactivity in biological systems.

- Dichlorophenyl Analogs : The 2,4-dichlorophenyl derivative () exhibits higher halogen density, which may improve binding to hydrophobic enzyme pockets but increase toxicity risks .

Physicochemical Properties

Limited quantitative data are available, but inferences can be drawn from structural analogs:

Notes:

Stability Considerations :

- The 6-hydroxy group in the target compound may render it susceptible to oxidation, necessitating stabilizers for long-term storage.

- Dichlorophenyl analogs () exhibit higher environmental persistence due to halogen content .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-chloro-2-methylphenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The compound is synthesized via a modified Biginelli reaction. A mixture of N-(4-chloro-2-methylphenyl)-4-methyl-3-oxopentanamide, urea/thiourea/guanidine, and an aromatic aldehyde in ethanol with concentrated HCl is refluxed for 24–25 hours, followed by crystallization from methanol. Initial yields (~40%) suggest optimization opportunities, such as varying catalysts (e.g., Lewis acids) or solvent systems (e.g., ionic liquids). Reaction monitoring via TLC or HPLC can identify intermediate bottlenecks .

Q. How is the crystal structure and intramolecular bonding of this compound characterized to confirm its molecular configuration?

- Methodological Answer : X-ray crystallography reveals key structural features, including dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for the phenyl group) and intramolecular N–H⋯N hydrogen bonds stabilizing the six-membered ring. Weak C–H⋯O and C–H⋯π interactions further stabilize the crystal lattice. These findings are critical for validating synthetic accuracy and understanding conformational flexibility .

Q. What analytical techniques are recommended for assessing purity and identifying related impurities?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. Pharmacopeial guidelines (e.g., USP/Ph. Eur.) recommend gradient elution methods to resolve structurally related impurities, such as des-methyl analogs or oxidation byproducts. Mass spectrometry (LC-MS) and NMR (e.g., H, C) provide complementary structural validation, particularly for detecting regioisomers or hydrolysis products .

Advanced Research Questions

Q. How can computational modeling enhance the design and optimization of this compound’s synthetic pathway?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and reaction energetics, guiding solvent/catalyst selection. For example, reaction path searches can identify low-energy intermediates, while machine learning algorithms analyze historical synthesis data to propose optimal conditions (e.g., temperature, stoichiometry). Computational tools like Gaussian or ORCA integrate with experimental feedback loops to refine reaction parameters iteratively .

Q. What strategies are employed to establish structure-activity relationships (SAR) for this compound in medicinal chemistry applications?

- Methodological Answer : Systematic SAR studies involve synthesizing analogs with variations in the pyrimidine core (e.g., substituents at C2 or C6) and the 4-chloro-2-methylphenyl group. Biological assays (e.g., enzyme inhibition, cytotoxicity) coupled with molecular docking (using AutoDock Vina) identify critical pharmacophores. For instance, the hydroxy group at C6 may enhance hydrogen bonding with target proteins, while the chloro-methylphenyl moiety influences lipophilicity and membrane permeability .

Q. How should researchers address contradictions in reported synthesis yields versus purity data across studies?

- Methodological Answer : Discrepancies often arise from differences in purification methods (e.g., column chromatography vs. recrystallization) or analytical sensitivity. A standardized protocol—using preparative HPLC for isolation and orthogonal characterization (e.g., H NMR integration, elemental analysis)—reduces variability. Statistical experimental design (e.g., factorial DOE) can isolate factors (e.g., reflux time, acid concentration) impacting yield-purity trade-offs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.